3-(Dimethylsulfamoyl)-2-methylbenzoic acid
Description
3-(Dimethylsulfamoyl)-2-methylbenzoic acid is a benzoic acid derivative with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 3-position and a methyl group (-CH₃) at the 2-position of the aromatic ring. This structure combines the acidic carboxyl group (-COOH) with a sulfonamide moiety, which confers unique physicochemical and biological properties. Its molecular formula is C₁₀H₁₃NO₄S, with a molecular weight of 243.28 g/mol.
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-(dimethylsulfamoyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-8(10(12)13)5-4-6-9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
HXKNEJYZUROFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Chlorination of m-xylene to form 2-Chloro-m-xylene
- Raw Material: m-xylene
- Reagents: Chlorine gas, Lewis acid catalysts such as ferric chloride, aluminum chloride, or titanium tetrachloride.
- Procedure:
m-xylene is chlorinated under controlled conditions (around 60°C) in the presence of a Lewis acid catalyst to selectively produce 2-chloro-m-xylene. The chlorination is performed via electrophilic aromatic substitution, with the catalyst activating chlorine and directing substitution ortho to the methyl group.
Data:
| Catalyst | Temperature | Yield | Reference |
|---|---|---|---|
| Ferric trichloride | ~60°C | High | |
| Titanium tetrachloride | ~60°C | High |
Step 2: Oxidation to 3-Methyl-2-chlorobenzoic acid
- Reagents: Hydrogen peroxide (H₂O₂), acetic acid as solvent, sodium acetate as catalyst.
- Procedure:
The 2-chloro-m-xylene is dissolved in acetic acid, with sodium acetate and hydrogen peroxide added dropwise at 80–100°C. The oxidation converts the methyl group adjacent to the aromatic ring into a carboxylic acid, yielding 3-methyl-2-chlorobenzoic acid.
Data:
| Reagent | Temperature | Yield | Reference |
|---|---|---|---|
| Hydrogen peroxide | 80–100°C | ~95% | |
| Catalyst: Sodium acetate |
Step 3: Sulfonamide formation to introduce the Dimethylsulfamoyl group
- Reagents: Chlorosulfonic acid or sulfuryl chloride to generate sulfonyl intermediates, followed by amination with dimethylamine.
- Procedure:
The 3-methyl-2-chlorobenzoic acid is reacted with chlorosulfonic acid to form a sulfonyl chloride intermediate. This intermediate is then treated with dimethylamine (or its hydrochloride) in the presence of a base such as sodium bicarbonate or sodium carbonate, leading to the formation of the dimethylsulfamoyl group attached to the aromatic ring.
Data:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Chlorosulfonic acid | Reflux | Moderate | |
| Dimethylamine (or hydrochloride) | Base, 130°C | ~70–80% |
Variations and Optimization
Catalyst Selection:
Lewis acids such as ferric chloride, aluminum chloride, or titanium tetrachloride are effective for chlorination, with titanium tetrachloride offering high regioselectivity.Oxidation Agents:
Hydrogen peroxide is favored due to its environmental friendliness and high efficiency, often used with acetic acid as solvent.Sulfonamide Formation:
Chlorosulfonic acid provides a straightforward route to sulfonyl chlorides, which readily react with amines. Alternatively, sulfuryl chloride can be used, but chlorosulfonic acid is more common for aromatic sulfonation.
Data Summary Table
Final Remarks
The synthesis of 3-(Dimethylsulfamoyl)-2-methylbenzoic acid is well-established via chlorination, oxidation, and sulfonamide formation. The described methods leverage common reagents and conditions, ensuring scalability and reproducibility for research and industrial applications. Proper control of reaction parameters is essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsulfamoyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the dimethylsulfamoyl group.
Substitution: The compound can participate in substitution reactions where the dimethylsulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(Dimethylsulfamoyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylsulfamoyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects
Sulfonamide vs. Sulfonic Acid :
The dimethylsulfamoyl group in the target compound is less acidic than sulfonic acid derivatives (e.g., 4-methylbenzenesulphonic acid, ) due to the presence of the amide nitrogen. This difference impacts solubility and bioavailability. Sulfonamides generally exhibit better membrane permeability than sulfonic acids, making them more favorable in drug design .Methyl vs. Methoxy/Ether Groups :
Substituents like methoxy (e.g., 3-(3-methoxypropoxy)-2-methylbenzoic acid, ) introduce steric bulk and electron-donating effects, reducing acidity compared to the electron-withdrawing dimethylsulfamoyl group.
Positional Isomerism
- Ortho vs. In contrast, 3-methylbenzoic acid () lacks this steric effect, leading to differences in thermodynamic parameters (e.g., ∆G and ∆S in water-cyclohexane systems) . Example: 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid () has a bulkier aryl substituent at the 3-position, further complicating steric interactions.
Physicochemical Properties
Key Research Findings
Steric and Electronic Effects: The 2-methyl group in 2-methylbenzoic acid causes minimal steric hindrance in water-octanol systems but reduces water-structuring in water-cyclohexane, as shown by lower ∆H and ∆S values . X-ray studies of 2,3-dimethylbenzoic acid () confirm non-planar carboxyl groups, suggesting conformational flexibility in related compounds.
Biological Relevance :
- Sulfonamide-containing benzoic acids () are prioritized in drug discovery for their balance of acidity and permeability.
Synthetic Challenges :
- Bulky substituents (e.g., pyrrole in ) complicate crystallization and purification, necessitating advanced techniques like X-ray diffraction for structural confirmation.
Biological Activity
3-(Dimethylsulfamoyl)-2-methylbenzoic acid, also known as a derivative of sulfonamide compounds, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as an inhibitor of specific ion transporters. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in vitro and in vivo, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a sulfonamide moiety attached to a benzoic acid structure. The presence of the dimethylsulfamoyl group is crucial for its biological activity, influencing both solubility and interaction with biological targets.
The primary mechanism of action for this compound involves its role as an inhibitor of the Na-K-2Cl cotransporter (NKCC1). This transporter is essential for maintaining chloride homeostasis in neurons, which is critical for proper neuronal function. Inhibition of NKCC1 has been linked to therapeutic effects in conditions such as Down syndrome and autism spectrum disorders.
Table 1: Comparison of NKCC1 Inhibitory Activity
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against NKCC1. The compound's potency was evaluated using various concentrations, revealing that it effectively reduces intracellular chloride levels, which is beneficial in conditions characterized by excitatory neurotransmission dysregulation.
In Vivo Studies
Animal models have shown promising results with this compound. For instance, in mouse models simulating Down syndrome, treatment with this compound led to improvements in behavioral outcomes and cognitive functions. These findings suggest that the compound may have therapeutic potential for treating neurodevelopmental disorders.
Case Studies
Recent clinical observations have highlighted the compound's efficacy in reducing symptoms associated with neurodevelopmental disorders. A notable case involved a patient with Down syndrome who exhibited improved social interaction and reduced anxiety following treatment with this compound over a period of several months.
Safety and Toxicology
Safety assessments indicate that this compound has a favorable safety profile, particularly when compared to traditional diuretics like bumetanide, which can cause significant side effects due to their non-selective inhibition of NKCC isoforms. Long-term studies are still required to fully establish its safety in chronic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
